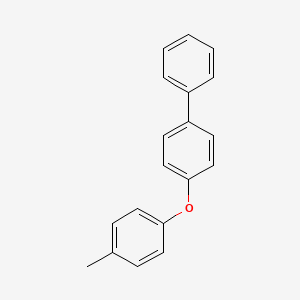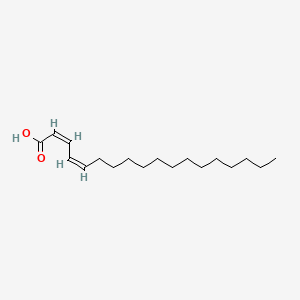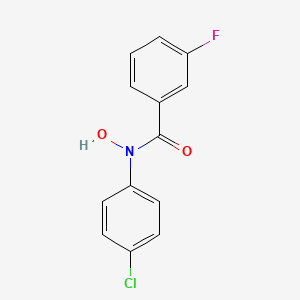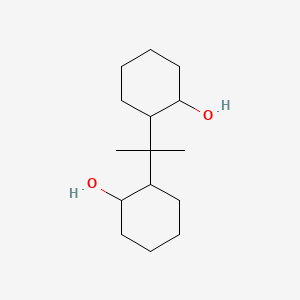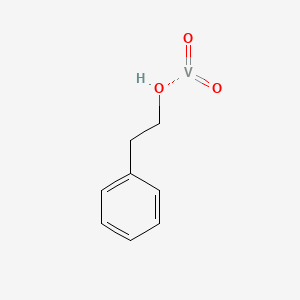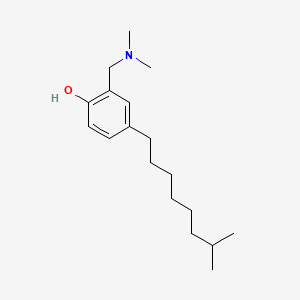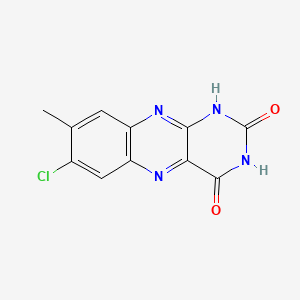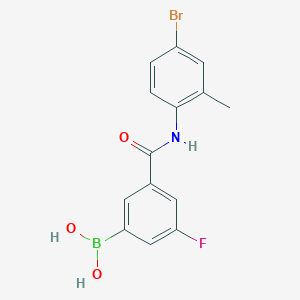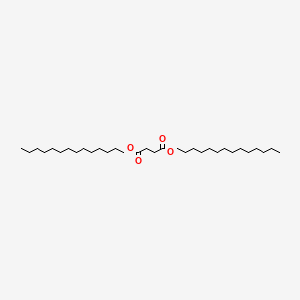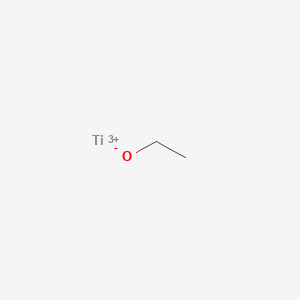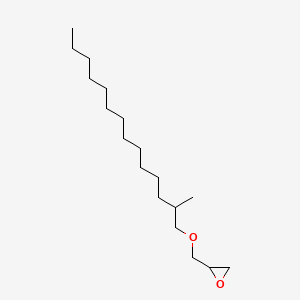
(((2-Methyltetradecyl)oxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((2-Methyltetradecyl)oxy)methyl)oxiran ist eine organische Verbindung mit der Summenformel C18H36O2. Es gehört zur Familie der Oxirane, die cyclische Ether mit einer dreigliedrigen Ringstruktur sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (((2-Methyltetradecyl)oxy)methyl)oxiran beinhaltet typischerweise die Reaktion von 2-Methyltetradekanol mit einem Epoxidierungsmittel. Übliche Epoxidierungsmittel sind Persäuren wie m-Chlorperbenzoesäure (m-CPBA) oder Wasserstoffperoxid in Gegenwart eines Katalysators. Die Reaktion wird in der Regel unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des Oxiranrings zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von (((2-Methyltetradecyl)oxy)methyl)oxiran kontinuierliche Strömungsreaktoren beinhalten, um Ausbeute und Effizienz zu optimieren. Die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen kann die Selektivität und Reinheit des Endprodukts verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
(((2-Methyltetradecyl)oxy)methyl)oxiran durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Alkoholen oder Ketonen oxidiert werden.
Reduktion: Reduktionsreaktionen können den Oxiranring in Diole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können den Oxiranring öffnen und zur Bildung verschiedener funktionalisierter Produkte führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole und Halogenide können unter milden Bedingungen mit dem Oxiranring reagieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion typischerweise Diole erzeugt.
Wissenschaftliche Forschungsanwendungen
(((2-Methyltetradecyl)oxy)methyl)oxiran hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und Polymerchemie verwendet.
Biologie: Die Verbindung kann zur Untersuchung enzymkatalysierter Reaktionen mit Epoxiden verwendet werden.
Medizin: Die Erforschung seines Potenzials als Arzneistoffzwischenprodukt oder in Arzneimittelträgersystemen ist im Gange.
Industrie: Es wird bei der Produktion von Tensiden, Schmierstoffen und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (((2-Methyltetradecyl)oxy)methyl)oxiran beinhaltet die Reaktivität des Oxiranrings. Der gespannte dreigliedrige Ring ist sehr reaktiv und kann Ringöffnungsreaktionen mit verschiedenen Nucleophilen eingehen. Diese Reaktivität wird in vielen synthetischen Anwendungen genutzt, um funktionelle Gruppen in Moleküle einzuführen.
Wirkmechanismus
The mechanism of action of (((2-Methyltetradecyl)oxy)methyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications to introduce functional groups into molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- ((2-Methyltetradecyl)oxy)methyl)oxiran
- ((2-Methyltetradecyl)oxy)methyl)oxiran
- **((2-Methyltetradecyl)oxy)methyl)oxiran
Einzigartigkeit
(((2-Methyltetradecyl)oxy)methyl)oxiran ist aufgrund seiner spezifischen Alkylkettenlänge und des Vorhandenseins des Oxiranrings einzigartig. Diese Kombination von Merkmalen verleiht ihm im Vergleich zu anderen ähnlichen Verbindungen besondere chemische Eigenschaften und Reaktivität.
Eigenschaften
CAS-Nummer |
94134-28-8 |
|---|---|
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
2-(2-methyltetradecoxymethyl)oxirane |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-17(2)14-19-15-18-16-20-18/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
KWJIMWYXSRQWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)COCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



